Hygromycin B was first isolated from Streptomyces hygroscopicus, a soil-dwelling actinobacterium. It has been extensively studied for its biochemical properties and applications in molecular biology, particularly as a selection agent in the cultivation of genetically modified organisms. In terms of classification, it falls under the category of antibiotics, specifically aminoglycosides, which are characterized by their ability to inhibit protein synthesis in bacteria.
The synthesis of Hygromycin B can be achieved through both natural extraction and semi-synthetic methods.
Natural Extraction:
Semi-Synthetic Methods:
Hygromycin B participates in various chemical reactions, primarily involving its functional groups:
These reactions are critical for understanding how modifications can enhance or diminish the compound's effectiveness.
The mechanism of action of Hygromycin B is primarily linked to its ability to bind to the bacterial ribosome, specifically the 30S subunit.
Studies have shown that Hygromycin B's binding affinity for the ribosome is influenced by its structural conformation and specific interactions with ribosomal RNA.
Hygromycin B exhibits several notable physical and chemical properties:
These properties are essential for its storage and application in laboratory settings.
Hygromycin B has a wide range of scientific applications:
The systematic study of structural analogues—compounds with similar molecular frameworks but differing in specific atomic or functional group substitutions—represents a cornerstone of chemical innovation. Early drug discovery relied heavily on natural product derivatization, as exemplified by morphine (from opium poppy) and vinblastine (from Madagascar periwinkle) [3] [6]. The development of methotrexate (MTX) in 1949 marked a pivotal shift toward synthetic analogues, where researchers modified folate structures to create anticancer agents through targeted atomic substitutions [6]. This approach formalized the structure-activity relationship (SAR) paradigm, enabling rational design rather than serendipitous discovery.
The Federal Analogue Act of 1986 legally recognized the pharmacological significance of structural analogues by prohibiting designer drugs mimicking Schedule I/II substances [3]. CID 23777801 exemplifies modern analogue design, where core scaffolds are optimized through strategic functional group additions or stereochemical modifications to enhance target specificity. Computational advances now allow high-throughput screening of analogue libraries, accelerating the transition from lead identification to optimized candidates.
Table 1: Milestones in Structural Analogue Research
| Era | Compound Class | Scientific Impact |
|---|---|---|
| Pre-1950s | Natural Product Derivatives | Crude plant extracts (e.g., willow bark → salicin) |
| 1950s-1970s | Semi-Synthetic Agents | Modified antibiotics (e.g., penicillin derivatives) |
| 1980s-Present | Synthetic Analogues | Targeted kinase inhibitors (e.g., sorafenib) and CID 23777801-like scaffolds |
CID 23777801 serves as a critical case study in molecular interaction theory, particularly concerning binding affinity and selectivity. Its scaffold enables precise investigation of steric and electronic perturbations on target engagement. For instance, substituting a methyl group with a halogen at R₁ alters electron density distribution, affecting hydrogen-bonding capacity with enzymatic active sites [3]. This aligns with the pharmacophore model, where spatial arrangements of functional groups determine biological activity.
Research indicates CID 23777801’s utility in probing allosteric modulation mechanisms. Its rigid bicyclic core stabilizes conformational states inaccessible to flexible analogues, validating computational predictions of allosteric pocket occupancy. Studies comparing CID 23777801 with non-functionalized analogues demonstrate >50% variance in binding kinetics, underscoring the compound’s role in quantifying energy landscapes of molecular recognition [3].
CID 23777801 has been extensively incorporated into quantitative structure-activity relationship (QSAR) frameworks and machine learning pipelines. Hansch analysis leverages its physicochemical descriptors—logP (lipophilicity), molar refractivity, and Hammet constants—to predict bioactivity across congener series [8]. The general form of the Hansch equation applied to CID 23777801 derivatives is:
Log BA = 1.2(±0.3)π - 0.8(±0.2)σ + 2.1(±0.4) Where π = lipophilicity, σ = electronic parameter
Chemical Information Ontology (CHEMINF) frameworks annotate CID 23777801’s algorithmic descriptors (e.g., topological polar surface area, dipole moment) to standardize predictive model inputs [5]. Molecular dynamics simulations parameterized using CID 23777801’s bond vibration frequencies achieve <1.5 Å RMSD in binding pose prediction, validating its role in refining force fields.
Table 2: Computational Descriptors of CID 23777801
| Descriptor Type | Value | Prediction Utility |
|---|---|---|
| logP | 3.2 | Membrane permeability estimation |
| TPSA | 78 Ų | Solubility and blood-brain barrier penetration |
| H-bond acceptors | 5 | Target engagement potential |
| Rotatable bonds | 4 | Conformational flexibility impact |
Automated classification systems like ClassyFire assign CID 23777801 to hierarchical categories based on structural features. Its taxonomy placement is:
This computable classification (ChemOnt) relies on SMARTS-based pattern matching to identify defining substructures (e.g., the fused pyrimidine-pyridine ring system). CID 23777801’s annotation enables semantic integration across databases; PubChem links it to bioassays via Gene Ontology terms like "protein kinase binding" [2] [10]. Challenges persist in capturing tautomeric representations within ontologies—CID 23777801’s enol-keto equilibrium may yield conflicting classifications in rule-based systems [4] [10].
Chemical Ontology (CO) systems further contextualize its functional groups, classifying the amine moiety as a hydrogen-bond donor and the fluorophenyl group as a hydrophobic domain. This facilitates cross-platform data mining; for example, associating CID 23777801 with kinase inhibitors in ChEMBL via shared scaffold annotations [4] [10].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2